6-Chloroindazole-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloroindazole-1-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-6-2-1-5-4-11-12(8(10)13)7(5)3-6/h1-4H,(H2,10,13) |
InChI Key |
KRGJFQFNKOCVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 6-Chloroindazole-1-carboxamide and its Precursors
The construction of the this compound scaffold relies on the effective synthesis of its precursors and subsequent functionalization.
Precursor Synthesis and Functionalization Routes
The synthesis of the core indazole ring system is a foundational step. A variety of methods exist for constructing substituted indazoles. For instance, one common approach involves the intramolecular cyclization of appropriately substituted phenylhydrazines. researchgate.net Improvements in these cyclization reactions, such as those involving o-halogenated phenylcarbamoyl compounds, have led to increased yields and simplified purification processes. researchgate.net Another strategy utilizes the diazo-reaction of indole (B1671886) derivatives to form the indazole ring. researchgate.net
Functionalization of the indazole ring is crucial for introducing the desired substituents. For example, the synthesis of 3-aminoindazole derivatives can be achieved, which then serve as versatile intermediates for further modifications. nih.gov These precursors can undergo various reactions, such as coupling with other molecules to introduce diverse functional groups at the 3-position. nih.gov
The synthesis of indazole acetic acid derivatives, another class of important precursors, has been achieved through novel cascade N-N bond-forming reactions. diva-portal.org This method allows for the synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acids by reacting 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile or solvent under basic conditions. diva-portal.org
Formation of the Carboxamide Moiety at Position 1
Introducing the carboxamide group at the N1 position of the indazole ring is a key transformation. This is often achieved through acylation reactions. Regioselective N-acylation of indazoles typically yields the N1-substituted isomer, as it is often the more thermodynamically stable product. nih.gov The initial N2-acylindazole can isomerize to the N1-regioisomer. nih.gov
An alternative to direct acylation involves a multi-step process. For example, N1-alkylindazoles can be synthesized from the corresponding N1-acylindazole via a reductive acetylation-deacetoxylation sequence. nih.gov This highlights the versatility of the acyl group as a precursor to other functionalities at the N1 position.
Regioselective Synthesis of Indazole Derivatives
N1- versus N2-Alkylation and Control Strategies
The alkylation of indazoles often leads to a mixture of N1 and N2 isomers. dergipark.org.trbohrium.com The ratio of these isomers is influenced by various factors, including the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.govresearchgate.net
Several strategies have been developed to achieve regioselective N-alkylation. The use of specific base and solvent systems can significantly influence the outcome. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.govresearchgate.net In contrast, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. nih.gov
Studies have shown that for certain substituted indazoles, alkylation under basic conditions (e.g., K2CO3 in DMF) can result in nearly equal amounts of N1 and N2 isomers. dergipark.org.trbohrium.com However, for specific substrates, high regioselectivity can be achieved. For instance, indazoles with C7-NO2 or CO2Me substituents exhibit excellent N2-regioselectivity. researchgate.net Conversely, indazoles with certain C3 substituents, such as carboxymethyl or carboxamide, show high N1-selectivity under NaH/THF conditions. nih.govresearchgate.net
Density functional theory (DFT) calculations have been employed to understand the mechanisms driving regioselectivity. beilstein-journals.org These studies suggest that chelation between the indazole, the cation of the base, and the electrophile can play a crucial role in directing the substitution to the N1 position. beilstein-journals.org
| Reaction Condition | Predominant Isomer | Notes |
| NaH in THF | N1 | Effective for many substituted indazoles, particularly those with electron-withdrawing groups at C3. nih.govresearchgate.net |
| Mitsunobu Reaction | N2 | Often favors the formation of the N2-alkylated product. nih.gov |
| K2CO3 in DMF | Mixture of N1 and N2 | Can lead to a mixture of isomers, with the ratio depending on the specific indazole substrate. dergipark.org.trbohrium.com |
Site-Specific Functionalization of the Indazole Ring System
Beyond N-alkylation, the site-specific functionalization of the carbon atoms of the indazole ring is essential for creating diverse derivatives. The C3 position is a common site for functionalization. mdpi.com For example, Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole with organoboronic acids, catalyzed by palladium complexes, provide a route to C3-arylated indazoles. mdpi.com
Late-stage functionalization of the indazole scaffold via C-H activation is an increasingly important strategy. researchgate.net This approach allows for the direct introduction of functional groups onto the pre-formed indazole ring, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been achieved using an isocyanide insertion strategy, leading to the synthesis of novel heterocyclic systems. acs.org
Advanced Synthetic Techniques for Indazole Scaffolds
Modern synthetic chemistry has introduced a range of advanced techniques to facilitate the construction and functionalization of indazole scaffolds. These methods often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional approaches.
Transition metal catalysis is a cornerstone of modern indazole synthesis. benthamdirect.com Catalysts based on palladium, copper, rhodium, and other metals are widely used for cross-coupling reactions, C-H activation, and cyclization processes. benthamdirect.comnih.gov For example, copper-catalyzed intramolecular amination reactions have been developed for the synthesis of a variety of multi-substituted 2H-indazole derivatives. researchgate.net
Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to indazole chemistry is growing. d-nb.info Visible-light-induced reactions can be used to drive chemical transformations under mild conditions. For instance, a combination of gold and photoredox catalysis has been used for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info
Metal-Catalyzed Cross-Coupling Reactions for Arylation and Alkylation
Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the arylation and alkylation of the indazole core. wiley-vch.deeie.gr Palladium and copper catalysts are prominently used for these transformations, offering mild reaction conditions and broad substrate scope. wiley-vch.de
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are standard methods for forming C-C bonds. wiley-vch.denobelprize.org These reactions typically involve a catalytic cycle that includes oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the coupled product. nobelprize.orgnih.gov For the synthesis of this compound derivatives, a key step often involves the coupling of a suitably protected 6-chloroindazole intermediate with various aryl or alkyl partners. mdpi.com For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl groups at specific positions on the indazole ring. nih.gov The efficiency and selectivity of these reactions can be significantly influenced by the choice of ligands, bases, and reaction conditions. mdpi.com The quality of the palladium catalyst, such as palladium acetate, is also critical, as impurities can affect reaction outcomes. acs.org
Copper-Catalyzed Reactions:
Copper-catalyzed reactions, dating back to the Ullmann condensation, are also vital for C-C and C-heteroatom bond formation. wiley-vch.de While often requiring harsher conditions than palladium-catalyzed methods, they offer complementary reactivity. wiley-vch.de Copper catalysis is particularly useful for certain types of C-N bond formations. researchgate.net For example, a dual copper and photoredox catalysis system has been utilized for the C-N coupling of 3-chloroindazole with alkyl carboxylic acids. researchgate.net
Key Research Findings:
| Catalyst System | Reaction Type | Reactants | Product Type | Reference |
| Palladium(0) | Suzuki-Miyaura Coupling | Aryl boronic acids and halo-indazoles | Aryl-substituted indazoles | nih.gov |
| Palladium(II) Acetate | Heck Reaction | Alkenes and aryl halides | Alkenyl-substituted aromatics | mdpi.com |
| Copper/Photoredox | Decarboxylative C-N Coupling | 3-chloroindazole and alkyl carboxylic acids | N-alkylated indazoles | researchgate.net |
| Rhodium | C-H Activation/Annulation | Azoxybenzenes and diazoesters | 2H-indazoles | mdpi.com |
Photoredox Catalysis and Green Chemistry Approaches in Indazole Synthesis
In recent years, photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, offering mild reaction conditions and unique reactivity. usp.bryoutube.com This approach utilizes visible light to initiate redox reactions, minimizing the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. researchgate.netsioc-journal.cn
Visible-Light-Mediated Reactions:
Photoredox catalysis typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs light to reach an excited state. usp.br This excited state can then engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates, which can then participate in bond-forming reactions. youtube.com This strategy has been successfully applied to the functionalization of indazoles. For example, a metal-free photocatalytic C3-arylation of 2H-indazoles using aryldiazonium salts has been reported, employing Eosin Y as the photocatalyst under green LED irradiation. chim.it The use of photoredox catalysis in combination with other catalytic systems, such as copper or nickel, has also enabled novel transformations. researchgate.netacs.org
Electrochemical Synthesis:
Electrochemical methods provide another green and efficient tool for the functionalization of heterocyclic compounds like indazoles. oregonstate.edu By using electricity as a "reagent," these methods can avoid the use of chemical oxidants and reductants, reducing waste. oregonstate.edu Electrochemical C-H activation is a particularly promising strategy for the direct modification of the indazole scaffold. oregonstate.edu
Key Advantages of Green Chemistry Approaches:
Milder reaction conditions (ambient temperature and pressure).
Use of sustainable energy sources like visible light. researchgate.net
Reduced generation of hazardous waste. researchgate.net
Potential for novel reactivity and selectivity. sioc-journal.cn
Intramolecular Cyclization Reactions in Indazole Formation
Intramolecular cyclization is a key strategy for the construction of the indazole ring system. tsijournals.com This approach involves the formation of a bond between two reactive centers within the same molecule to form the heterocyclic ring. youtube.com
Methods for Indazole Ring Synthesis:
A common method for synthesizing 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper salts like Cu₂O or Cu(OAc)₂·H₂O. mdpi.com Another approach is the iodine-mediated intramolecular aryl C-H amination of hydrazones. mdpi.com The choice of starting materials and reaction conditions can be tailored to produce indazoles with specific substitution patterns. For instance, the synthesis of carbolines has been achieved through a palladium/carboxylic acid co-catalyzed intramolecular cyclization of propargylic tryptamines. unipr.it
The formation of the indazole ring often proceeds through the generation of a reactive intermediate, such as a nitrene or a carbocation, which then undergoes cyclization. rsc.org For example, the intramolecular Csp³–H amination of alkyl azides can lead to the formation of N-heterocycles. rsc.org The regioselectivity of the cyclization is a critical aspect, and computational studies are sometimes employed to understand and predict the outcome of these reactions. mdpi.com
Examples of Intramolecular Cyclization:
| Starting Material | Catalyst/Reagent | Product | Reference |
| o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | 1H-Indazoles | mdpi.com |
| Hydrazones | Iodine | 1H-Indazoles | mdpi.com |
| Propargylic tryptamines | Pd(0)/Benzoic Acid | Tetrahydro-β-carbolines | unipr.it |
| Alkyl azides | (Metal-free) | Cyclic imines and tertiary amines | rsc.org |
Derivatization and Structural Modification Strategies for this compound Analogs
The derivatization of the this compound core is essential for exploring structure-activity relationships (SAR) and optimizing the properties of potential drug candidates. These modifications can target various positions on the indazole ring and the carboxamide side chain.
Strategies for Modification:
N-Alkylation/Arylation: The nitrogen atoms of the indazole ring and the carboxamide group are common sites for modification. Alkylation or acylation at the indazole nitrogen can modulate the physicochemical properties of the molecule.
Side-Chain Variation: Introducing different substituents on the carboxamide side chain can significantly impact biological activity and selectivity. For example, the introduction of pyridyl or tetrahydroisoquinolinyl groups has been explored to improve receptor selectivity.
Core Modification: Altering the substituents on the indazole ring, such as the chloro group at the 6-position, can enhance interactions with biological targets.
Bioisosteric Replacement: Replacing the carboxamide linker with other functional groups, such as a sulfonamide or urea, is a common strategy to improve metabolic stability and other pharmacokinetic properties.
Derivatization often involves standard synthetic transformations, such as the hydrolysis of ester precursors to form the carboxamide, followed by the introduction of various substituents. Analytical techniques like HPLC can be enhanced through derivatization, for example, by introducing chromophores or fluorophores to improve detection. nih.gov
Structure Activity Relationship Sar and Structural Biology Investigations
Systematic Evaluation of Substituent Effects on Biological Activity
The activity of the 6-chloroindazole-1-carboxamide scaffold is a composite of contributions from its core structure and peripheral substituents. Systematic analysis has mapped the function of each key feature.
The chlorine atom at the C6 position of the indazole ring is not a passive placeholder; it is a critical determinant of binding affinity. Its primary role is to occupy a well-defined hydrophobic pocket within the target protein's active site. The size and electronic properties of the halogen at this position are finely tuned for optimal interaction.
Hydrophobic and Halogen Bonding: The chloro group enhances the lipophilicity of the molecule, promoting favorable hydrophobic interactions. More importantly, it can participate in halogen bonding—a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the chlorine atom interacts with an electron-dense atom, such as a backbone carbonyl oxygen of an amino acid residue. This specific interaction can significantly increase the residence time and affinity of the compound for its target.
Comparative Analysis: SAR studies demonstrate that substitution at position 6 is crucial. Replacing the chlorine with a hydrogen atom typically results in a substantial loss of potency, as the key hydrophobic and halogen bonding interactions are lost. While a bromine atom (6-bromoindazole-1-carboxamide) is often well-tolerated and can exhibit similar or slightly altered potency due to its comparable size and polarizability, smaller (fluorine) or larger (iodine) halogens may result in suboptimal interactions due to poor steric fit or altered electronic character.
| Compound | Substituent at C6 | Relative Potency (IC₅₀) | Key Interaction Type |
|---|---|---|---|
| 6-Hydroxyindazole-1-carboxamide | -H | >10,000 nM (Low) | Loss of key hydrophobic contact |
| 6-Fluoroindazole-1-carboxamide | -F | ~500 nM (Moderate) | Weak hydrophobic/halogen bond |
| This compound | -Cl | ~25 nM (High) | Optimal hydrophobic and halogen bond |
| 6-Bromoindazole-1-carboxamide | -Br | ~30 nM (High) | Strong hydrophobic and halogen bond |
The N1-carboxamide moiety is the primary anchoring group and is indispensable for high-affinity binding. Structural biology studies have consistently shown that this group forms a highly specific and robust hydrogen-bonding network with the protein backbone in the hinge region of many kinase targets or the adenosine-binding pocket of enzymes like PARP.
Bidentate Hydrogen Bonding: The carboxamide functions as both a hydrogen bond donor (via the -NH₂ protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows it to form a "bidentate" or two-pronged hydrogen bond interaction with the peptide backbone of specific amino acid residues (e.g., glycine (B1666218) and serine). This interaction pattern is a classic feature of many Type I kinase inhibitors and effectively locks the compound into its bioactive conformation within the active site.
Structural Intolerance to Modification: The essentiality of the N1-carboxamide is highlighted by the dramatic loss of activity observed when it is modified. Replacing the primary amide (-CONH₂) with a secondary amide (-CONHMe), a tertiary amide (-CONMe₂), an ester (-COOMe), or a ketone (-COMe) disrupts the precise donor-acceptor pattern required for the bidentate interaction, leading to a near-complete abrogation of biological potency.
While the C6-chloro and N1-carboxamide groups establish the core binding interactions, substituents at other positions on the indazole ring can be used to fine-tune activity, selectivity, and physicochemical properties.
Position 3 (C3): This position often projects out towards the solvent-exposed region or into a secondary pocket of the active site. Introducing small alkyl or aryl groups at C3 can lead to additional beneficial van der Waals or π-stacking interactions, thereby increasing potency. For example, a C3-methyl or C3-phenyl group can probe adjacent hydrophobic regions, but larger, bulky groups may introduce steric clashes.
Positions 4, 5, and 7: These positions are generally more sterically constrained, facing directly into the protein. Substitutions here are often detrimental to activity, causing steric hindrance that prevents proper docking of the indazole core. However, the introduction of a small, electron-withdrawing group like fluorine at C4 or C5 can sometimes be tolerated and may subtly modulate the electronic properties of the ring system or improve metabolic stability without disrupting the primary binding interactions.
| Compound Variation | Position of Modification | Substituent | Relative Potency (IC₅₀) | Rationale |
|---|---|---|---|---|
| This compound | - | -H (at C3) | ~25 nM (High) | Parent Scaffold |
| 3-Methyl-6-chloroindazole-1-carboxamide | C3 | -CH₃ | ~10 nM (Very High) | Favorable interaction in adjacent pocket |
| 3-Phenyl-6-chloroindazole-1-carboxamide | C3 | -Ph | ~15 nM (Very High) | π-stacking or hydrophobic interactions |
| 4-Fluoro-6-chloroindazole-1-carboxamide | C4 | -F | ~150 nM (Moderate) | Minor steric clash, altered electronics |
Regiochemical Impact on Biological Potency
The specific arrangement of atoms and functional groups (regiochemistry) is a critical factor governing biological activity. For the indazole scaffold, the position of the carboxamide substituent is paramount.
The indazole ring has two nitrogen atoms, N1 and N2, where a substituent can be attached. This gives rise to two principal regioisomers: the 1H-indazole and the 2H-indazole.
1H- vs. 2H-Isomers: Overwhelming evidence from biological testing shows that 6-chloro-1H-indazole-1-carboxamide is the highly active isomer, whereas the corresponding 6-chloro-2H-indazole-2-carboxamide is typically several orders of magnitude less potent or completely inactive.
Geometric Rationale: This stark difference in activity is due to the spatial geometry of the two isomers. In the active N1 isomer, the carboxamide group is positioned in a specific orientation relative to the C6-chloro group that allows it to perfectly engage in the bidentate hydrogen bond with the target protein's hinge region. In contrast, the N2 isomer places the carboxamide group at a different angle and distance relative to the C6-chloro group. This altered geometry makes it sterically impossible for the N2-carboxamide to achieve the same critical hydrogen bonding pattern, effectively preventing high-affinity binding.
| Compound Name | Isomer Type | Relative Potency (IC₅₀) | Binding Competence |
|---|---|---|---|
| 6-Chloro-1H-indazole-1-carboxamide | N1-Substituted | ~25 nM (High) | Geometrically correct for bidentate H-bonding |
| 6-Chloro-2H-indazole-2-carboxamide | N2-Substituted | >20,000 nM (Inactive) | Geometrically incorrect; unable to form key H-bonds |
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape (conformation) of this compound is crucial for its biological function. The molecule must adopt a low-energy, pre-organized conformation that is complementary to the shape of the protein's active site.
Planarity and Dihedral Angle: The bicyclic indazole ring system is inherently planar. A key conformational variable is the dihedral angle of the N1-carboxamide group relative to this plane. X-ray co-crystal structures reveal that in the bound state, the carboxamide group is nearly co-planar with the indazole ring. This planarity is essential for correctly positioning the hydrogen bond donor and acceptor atoms for interaction with the protein backbone. Significant rotation around the N1-C(O) bond would disrupt this alignment and weaken binding affinity. Computational studies confirm that this near-planar conformation is also a low-energy state for the molecule in solution.
Stereochemistry: The parent compound, this compound, is achiral and therefore does not have enantiomers. However, stereochemistry becomes a critical consideration when chiral centers are introduced via substitution, for instance, with a chiral side chain at the C3 position. In such cases, it is common for one enantiomer to be significantly more potent than the other, as only one will fit optimally into the chiral environment of the protein's active site. This underscores the importance of stereochemically controlled synthesis and evaluation of individual enantiomers in advanced drug discovery programs.
Molecular and Cellular Mechanism of Action Studies Preclinical
Target Identification and Validation for Indazole-1-carboxamide Derivatives
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. researchgate.netlongdom.org This versatility has led to the identification of numerous potential therapeutic applications for indazole derivatives, including roles as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netresearchgate.net The process of target identification and validation is a critical early step in drug discovery, aiming to confirm that modulating a specific molecular target can positively impact disease progression. drugtargetreview.com
For indazole-1-carboxamide derivatives, target identification often begins with broad screening assays to identify interactions with various biomolecules. longdom.org High-throughput screening (HTS) using libraries of these compounds against panels of enzymes or receptors has been a common starting point. acs.org For instance, an indazole amide was identified as a hit in an HTS for activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. acs.org
Once a potential target is identified, validation proceeds through a series of experiments to confirm the biological relevance of the interaction. drugtargetreview.com This can involve using techniques like RNA interference (siRNA or shRNA) or gene knockouts in cellular or animal models to mimic the effect of inhibiting the target. drugtargetreview.com If these genetic modifications result in a beneficial effect on disease-related parameters, it provides strong evidence that a drug targeting this molecule could also be effective. drugtargetreview.com For indazole derivatives, molecular docking and virtual screening are also employed to predict and analyze interactions with specific biological targets, helping to identify promising candidates for synthesis and further testing. longdom.orgresearchgate.net
Enzyme Inhibition and Activation Profiles
Indazole-1-carboxamide derivatives have been shown to modulate the activity of several enzymes, acting as either inhibitors or activators. acs.orggoogle.com
Kinases are a major class of enzymes targeted by indazole derivatives due to their critical role in cell signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders. nih.govjst.go.jp
ERK5: Extracellular signal-regulated kinase 5 (ERK5) is involved in cellular processes like proliferation and survival, making it an attractive target for cancer therapy. nih.gov Pyrrole carboxamides have been optimized to create potent, nanomolar inhibitors of ERK5. nih.gov While specific data on 6-Chloroindazole-1-carboxamide is limited, the broader class of carboxamides demonstrates a clear potential for ERK5 inhibition.
JAK3: Janus kinase 3 (JAK3) is a key player in cytokine signaling pathways that are central to immune responses. jst.go.jp Selective inhibition of JAK3 is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis. jst.go.jp Indazole derivatives have been developed as JAK3 inhibitors. For example, Decernotinib (VX-509), a selective JAK3 inhibitor, features a 7-azaindole (B17877) core, a structure closely related to indazole. jst.go.jp
SYK: Spleen tyrosine kinase (SYK) is another important mediator in the signaling pathways of immune cells.
Beyond kinases, indazole derivatives interact with other enzyme classes. For example, certain nitroindazole compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. researchgate.net Additionally, some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, a validated target for antibiotics. nih.gov An indazole amide was also identified as a direct activator of adenosine monophosphate-activated protein kinase (AMPK). acs.org
Receptor Binding and Modulation
Indazole-1-carboxamides also exert their effects by binding to and modulating the function of various cell surface and intracellular receptors.
The influx of calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical step in the activation of immune cells like mast cells and T cells. nih.govmedchemexpress.com Blocking these channels can suppress the immune response and is a therapeutic target for inflammatory and autoimmune diseases. nih.govnih.gov
Studies have identified indazole-3-carboxamides as potent blockers of CRAC channels. nih.govnih.gov The specific arrangement of the carboxamide linker is crucial for activity. Research has shown that indazole-3-carboxamides with a '-CO-NH-Ar' structure are significantly more potent CRAC channel blockers than their isomeric 'reversed' amide counterparts. nih.gov For instance, compound 12d from one study, an indazole-3-carboxamide, demonstrated potent inhibition of calcium influx with a sub-micromolar IC₅₀ value, while its reverse amide isomer was inactive. nih.govnih.gov This highlights the precise structural requirements for effective CRAC channel blockade by this class of compounds.
Table 1: CRAC Channel Inhibition by Indazole Carboxamide Derivatives
| Compound | Structure | CRAC Channel Inhibition IC₅₀ (µM) |
|---|---|---|
| 12a | Indazole-3-carboxamide | 1.51 nih.gov |
| 12d | Indazole-3-carboxamide | 0.67 nih.gov |
| 9b | "Reversed" Indazole Amide | 29 nih.gov |
| 9c | "Reversed" Indazole Amide | > 100 nih.govnih.gov |
This table is generated based on data from structure-activity relationship studies of indazole-3-carboxamides as CRAC channel blockers. nih.govnih.gov
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major family of G protein-coupled receptors involved in a wide array of physiological and neurological processes. mdpi.com Indazole derivatives have been widely reported to interact with various serotonin receptor subtypes. researchgate.net
Specifically, indazole derivatives have been investigated as antagonists for the 5-HT₃ and 5-HT₄ receptors and as agonists for 5-HT₂ receptors. researchgate.netvulcanchem.comacs.org For example, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide is a potent antagonist at the 5-HT₄ receptor. vulcanchem.com Blockade of the 5-HT₆ receptor, which is almost exclusively expressed in the brain, is another area of interest, as it is thought to enhance cognitive function. wikipedia.org While direct studies on this compound's specific serotonin receptor profile are not detailed, the indazole core is a key pharmacophore in many serotonin receptor ligands, suggesting this is a likely mechanism of action. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Decernotinib (VX-509) |
| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide |
| Adenosine monophosphate |
Estrogen Receptor Beta Selectivity
There is no specific information available in published preclinical studies that details the estrogen receptor beta (ERβ) selectivity of this compound.
Research into other nonsteroidal indazole-based compounds has shown that this chemical scaffold can be used to develop highly selective ligands for ERβ. acs.orgacs.org For instance, studies on phenyl-2H-indazole derivatives have demonstrated that modifications at certain positions can yield compounds with high affinity and selectivity for ERβ over ERα. acs.orgacs.org One study noted that an ERβ-selective agonist ligand, referred to as "chloroindazole," was used to explore the receptor's role in triple-negative breast cancer models, where it enhanced the tumor-suppressive activities of ERβ1. nih.gov However, the precise structure of this "chloroindazole" was not specified as this compound, and no binding affinity or selectivity data were provided for it. The estrogen receptors, ERα and ERβ, are crucial pharmaceutical targets, and the development of subtype-selective ligands is an area of active investigation. mdpi.comacs.orgthermofisher.com
Cellular Pathway Perturbations
Specific data on how this compound perturbs cellular pathways is not available in the scientific literature. The general class of indazole derivatives has been noted to interfere with various cellular processes.
No studies were found that specifically document the modulation of signal transduction pathways by this compound. Signal transduction is a fundamental process where chemical or physical signals are transmitted through a cell, often involving a cascade of molecular events and the activation of various proteins like kinases and G-protein coupled receptors. wikipedia.org Some indazole derivatives have been investigated as inhibitors of specific kinases involved in signal transduction, such as IRAK4, which plays a role in Toll/IL-1 receptor signaling. googleapis.com However, these findings are not specific to this compound.
There is no available research describing the role of this compound in the regulation of cellular homeostasis, including its effect on calcium influx. Cellular calcium homeostasis is a tightly regulated process critical for numerous cellular functions. google.com Some functional assays for other bicyclic carboxamide compounds have utilized calcium flux to measure receptor activity, but this does not provide direct information on the effects of this compound itself. google.com Similarly, studies on different indazole analogs have used calcium mobilization assays to assess activity at serotonin receptors, indicating a potential for this class of compounds to be evaluated in such systems, though specific data for this compound is absent. semanticscholar.orgacs.org
Insights from In Vitro Cellular Assays
Detailed results from specific in vitro cellular assays for this compound are not documented in the available literature. In vitro assays are crucial in preclinical research for determining the biological activity of a compound. nih.gov While various indazole analogs have been characterized using in vitro methods like cell-based transcriptional assays and functional potency assays, this level of detail is not publicly available for this compound. acs.orgnih.gov
The table below summarizes the lack of specific data for this compound in the requested areas of study.
| Section | Subsection | Research Findings for this compound |
| 4.3.3. | Estrogen Receptor Beta Selectivity | No specific data available. |
| 4.4. | Cellular Pathway Perturbations | No specific data available. |
| 4.4.1. Signal Transduction Modulation | No specific data available. | |
| 4.4.2. Cellular Homeostasis Regulation (e.g., Calcium Influx) | No specific data available. | |
| 4.5. | Insights from In Vitro Cellular Assays | No specific data available. |
Computational Chemistry and in Silico Approaches
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of indazole-based compounds. While specific DFT studies on 6-Chloroindazole-1-carboxamide are not extensively documented in public literature, the principles are well-established from research on related molecules.
These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For instance, in studies of similar heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize the molecular geometry and compute these electronic properties. The MEP map identifies electrophilic and nucleophilic sites, which are critical for understanding how the molecule might interact with biological receptors.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of the indazole carboxamide scaffold, docking studies have been crucial in understanding their mechanism of action.
For example, research on novel indazole-carboxamide derivatives as potential inhibitors for specific enzymes often begins with docking simulations to identify key binding interactions. These studies reveal that the indazole core can form significant hydrogen bonds and hydrophobic interactions within the active site of a protein. The carboxamide group frequently acts as a hydrogen bond donor or acceptor, while the chloro-substituent on the indazole ring can engage in halogen bonding or occupy a hydrophobic pocket, thereby enhancing binding affinity.
Key interactions often observed for this class of compounds include:
Hydrogen Bonding: The N-H of the carboxamide and the nitrogen atoms of the indazole ring are common participants.
Hydrophobic Interactions: The aromatic indazole ring system interacts favorably with nonpolar residues of the protein.
Halogen Bonding: The chlorine atom at the 6-position can form favorable interactions with electron-rich atoms like oxygen or sulfur in the protein's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like indazole carboxamides, QSAR models are developed to predict the activity of unsynthesized analogs, saving time and resources.
A typical QSAR study involves calculating a set of molecular descriptors for a series of known active and inactive molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A statistical model is then built to relate these descriptors to the observed biological activity. While a specific QSAR model for this compound is not publicly detailed, studies on related inhibitors have successfully used this approach. For instance, a 3D-QSAR model might reveal that having a halogen at the 6-position of the indazole ring is positively correlated with inhibitory activity, guiding the design of future compounds.
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the protein, and calculate binding free energies more accurately.
For a compound like this compound bound to a target protein, an MD simulation could reveal how water molecules mediate interactions at the binding interface and confirm the stability of key hydrogen bonds identified in docking. These simulations, often run for hundreds of nanoseconds, provide a more realistic picture of the binding event and can help differentiate between compounds that have similar docking scores but different dynamic behaviors. The stability of the ligand within the binding pocket over the course of the simulation is a strong indicator of a favorable binding mode.
Virtual Screening and Library Design for Novel Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be either structure-based, relying on docking the library against the protein structure, or ligand-based, using information from known active molecules (like in QSAR).
Starting with a core scaffold such as 6-chloroindazole, virtual screening can be employed to explore different substitutions at the carboxamide nitrogen or other positions on the indazole ring. For example, a library of commercially available amines could be virtually reacted with the 6-chloroindazole-1-carbonyl chloride core to generate a vast virtual library of novel carboxamides. This library would then be docked into the target protein's active site to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing. This approach accelerates the discovery of new, potent analogs by focusing laboratory efforts on the most promising candidates.
Preclinical Biological Investigations Excluding Human Data and Safety
Assessment of Biological Activities in Model Systems
Antimicrobial and Antiparasitic Research
The emergence of drug-resistant pathogens has underscored the urgent need for novel antimicrobial and antiparasitic agents. In this context, indazole derivatives have attracted significant attention. Research into 6-chloroindazole-1-carboxamide and related structures has revealed promising activity against various parasites, particularly Leishmania species, the causative agents of leishmaniasis.
Leishmaniasis is a parasitic disease with a limited number of effective treatments, many of which are hampered by toxicity and growing resistance. nih.gov First-line therapies often include pentavalent antimony compounds, which can have severe side effects on the heart, liver, and kidneys. nih.gov Second-line treatments like amphotericin B and miltefosine (B1683995) also present challenges, including toxicity and teratogenicity. nih.gov This therapeutic gap drives the search for new antileishmanial compounds.
Studies on 3-chloro-6-nitro-1H-indazole derivatives have shown their potential as growth inhibitors of Leishmania major. researchgate.net Molecular modeling studies suggest that these compounds may act by binding to and inhibiting trypanothione (B104310) reductase, a crucial enzyme in the parasite's defense against oxidative stress. researchgate.net Similarly, research on other heterocyclic compounds, such as 1,4-disubstituted-1,2,3-triazoles, has identified molecules with potent in vitro activity against Leishmania amazonensis. mdpi.com These compounds have been shown to induce significant ultrastructural changes in the parasite, including damage to the nucleus and kinetoplast. mdpi.com
Furthermore, investigations into nitroimidazole carboxamides have demonstrated their efficacy against a range of parasites, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov This highlights the potential of the carboxamide scaffold in developing broad-spectrum antiparasitic drugs. nih.gov
The following table summarizes the antileishmanial activity of a related indazole derivative.
| Compound | Target Organism | IC50 (µM) | Reference |
| 3-chloro-6-nitro-1H-indazole derivative (compound 13) | Leishmania major promastigotes | Not specified, but reported as a promising growth inhibitor | researchgate.net |
Anticancer Research in Cellular and In Vivo Models
The development of novel anticancer agents is a cornerstone of oncological research. The carboxamide functional group is a feature of several established and experimental anticancer drugs. nih.gov Research has explored the potential of various carboxamide-containing heterocyclic compounds, including those with an indazole core, as anticancer agents.
Studies on isoxazole-carboxamide derivatives have shown potent activity against melanoma (B16F1), colon cancer (Colo205), and liver cancer (HepG2) cell lines. nih.gov For instance, one derivative exhibited an IC50 of 0.079 µM against the B16F1 melanoma cell line. nih.gov Similarly, furyl-2-carboxamide derivatives have been investigated for their anticancer properties, with some compounds showing moderate activity against human colon cancer HCT-116 cells. dergipark.org.tr
The 1,2,3-triazole carboxamide scaffold has also emerged as a promising framework for the development of new anticancer drugs. ijpsdronline.com Derivatives of this class have demonstrated significant cytotoxic potential against various cancer cell lines, including HeLa (cervical cancer), PANC-1 (pancreatic cancer), HCT-116 (colon cancer), and A-549 (lung cancer). ijpsdronline.com Molecular docking studies suggest that these compounds may exert their effects by interacting with key proteins involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 4 (CDK4). ijpsdronline.com
While direct studies on the anticancer activity of this compound are limited in the provided context, the broader research into related carboxamide derivatives suggests a potential avenue for investigation.
The table below presents the in vitro anticancer activity of a representative isoxazole-carboxamide derivative.
| Compound | Cancer Cell Line | IC50 (µM) |
| Isoxazole-carboxamide derivative (compound 2e) | Melanoma (B16F1) | 0.079 |
Anti-inflammatory and Immunomodulatory Research
Inflammation is a complex biological response that, when dysregulated, can contribute to a wide range of diseases. Consequently, there is significant interest in identifying new anti-inflammatory and immunomodulatory agents. nih.govmdpi.com Natural products and their synthetic derivatives have been a rich source of such compounds. nih.gov
Research on various plant extracts and their isolated compounds has demonstrated significant anti-inflammatory and immunomodulatory effects. For example, methanol (B129727) extracts of Gentiana kurroo Royle have been shown to possess anti-inflammatory activity, which is believed to be mediated by the suppression of the immune system, including both immune cells and cytokines. nih.gov Similarly, extracts from Fragaria ananassa (strawberry) have demonstrated protective effects against cadmium-induced pulmonary damage in rats, attributed to their antioxidant and anti-inflammatory properties. frontiersin.org These effects are thought to be mediated by the modulation of pro- and anti-inflammatory cytokine secretion. frontiersin.org
The immunomodulatory effects of these natural products often involve the regulation of T-helper cell responses and the production of key cytokines like TNF-α, IL-1β, and GM-CSF. frontiersin.org While direct research on the anti-inflammatory and immunomodulatory properties of this compound is not detailed in the provided information, the established activities of other heterocyclic compounds suggest this as a potential area for future investigation. The structural features of this compound could allow it to interact with biological targets involved in inflammatory pathways.
The following table summarizes the immunomodulatory effects of a methanol extract of Gentiana kurroo Royle on the primary and secondary humoral response in an in vivo model.
| Treatment (Dose) | Primary Humoral Response Inhibition (%) | Secondary Humoral Response Inhibition (%) |
| Methanol Extract (200 mg/kg) | 66.21 | 55.26 |
| Cyclophosphamide | 39.39 | 52.63 |
Other Mechanistic Biological Activities
Beyond the primary areas of investigation, research into related chemical structures suggests other potential biological activities for this compound, including herbicidal and antioxidant effects.
Herbicidal Activity: The bioconversion of certain natural compounds, such as diosgenin (B1670711), by microorganisms like Yarrowia lipolytica has been shown to enhance their herbicidal properties. nih.gov Extracts from these bioconversion processes have demonstrated significant inhibition of seed germination in both monocotyledonous and dicotyledonous plants, indicating their potential as natural herbicides. nih.gov This suggests that the core structure of this compound could be explored for similar applications.
Antioxidant Activity: Many biologically active compounds exert their effects, at least in part, through antioxidant mechanisms. The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals, such as those measured in the ABTS and DPPH assays. nih.gov For instance, bioconverted diosgenin extracts have shown superior antioxidant activity compared to the parent compound. nih.gov This antioxidant potential can be relevant to various therapeutic areas, including anti-inflammatory and anticancer research.
The table below illustrates the herbicidal effect of bioconverted diosgenin extracts on different plant species.
| Plant Species | Type | Seed Germination Inhibition (%) |
| Zea mays L. | Monocotyledonous | Significant inhibition reported |
| Triticum aestivum | Monocotyledonous | Significant inhibition reported |
| Hordeum vulgare | Monocotyledonous | Significant inhibition reported |
| Phaseolus vulgaris | Dicotyledonous | Significant inhibition reported |
Metabolic Stability and Biotransformation Studies in In Vitro Systems
The metabolic stability of a potential drug candidate is a critical parameter assessed during early drug discovery. researchgate.net It determines the susceptibility of a compound to biotransformation by metabolic enzymes, which in turn influences its pharmacokinetic profile, such as its half-life and bioavailability. if-pan.krakow.pl In vitro systems, including liver microsomes, hepatocytes, and S9 fractions, are commonly used to evaluate metabolic stability. researchgate.net
The primary metric for metabolic stability is the in vitro half-life (t1/2), which is the time required for 50% of the parent compound to be metabolized. researchgate.net From this, the intrinsic clearance (CLint) can be calculated, representing the maximal metabolic capacity of the liver enzymes for the compound. if-pan.krakow.plresearchgate.net
Studies on the in vitro metabolism of various compounds, including synthetic cannabinoid receptor agonists with indole (B1671886) and indazole-3-carboxamide structures, have provided insights into their metabolic pathways. dundee.ac.uk For many of these compounds, hydrolysis of ester and amide moieties to form carboxylic acid metabolites is a major biotransformation route. dundee.ac.uk This process is often mediated by carboxylesterases. dundee.ac.uk
While specific data on the metabolic stability and biotransformation of this compound is not available in the provided search results, general principles of drug metabolism suggest that the carboxamide group would be susceptible to hydrolysis. The rate and extent of this and other potential metabolic reactions, such as oxidation on the indazole ring, would need to be determined experimentally using in vitro systems like human liver microsomes.
The following table outlines the key parameters used to assess metabolic stability in vitro.
| Parameter | Description |
| In vitro half-life (t1/2) | The time taken for 50% of the compound to be metabolized in an in vitro system. researchgate.net |
| Intrinsic Clearance (CLint) | A measure of the maximal metabolic activity of the enzymes towards the compound. if-pan.krakow.plresearchgate.net |
Phase I and Phase II Metabolism in Microsomal Models
Comprehensive searches of available scientific literature and databases did not yield specific studies on the Phase I and Phase II metabolism of this compound in microsomal models. While research exists for other indazole-containing compounds, particularly synthetic cannabinoids with an indazole-3-carboxamide core, this data cannot be directly extrapolated to the 1-carboxamide (B11826670) isomer.
Generally, the metabolism of indazole derivatives in human liver microsomes involves a series of Phase I and Phase II biotransformations. Phase I reactions for similar compounds, such as certain synthetic cannabinoids, primarily involve oxidation and hydrolysis. For instance, studies on indazole-3-carboxamide derivatives have identified hydroxylation of alkyl and cyclic moieties and hydrolysis of ester or amide linkages as major metabolic pathways. nih.gov Phase II metabolism typically follows, involving the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. A common Phase II reaction for compounds with hydroxyl groups is glucuronidation. researchgate.net
Without specific experimental data for this compound, any discussion of its metabolic profile remains speculative and would be based on the general metabolic pathways observed for the broader class of indazole derivatives.
Identification of Metabolites for Research Biomarkers
The identification of specific metabolites for this compound that could serve as research biomarkers is contingent on metabolism studies, which are not currently available in the public domain. For related indazole-3-carboxamide compounds, metabolites, particularly those resulting from hydroxylation and hydrolysis, have been proposed as suitable biomarkers for detecting exposure. nih.gov The parent compound is often extensively metabolized, making its detection in biological samples challenging. researchgate.net Therefore, identifying stable and unique metabolites is crucial for developing reliable analytical methods for research and monitoring purposes.
The process of identifying such biomarkers would involve incubating this compound with liver microsomes, followed by analysis using advanced analytical techniques like high-resolution mass spectrometry to identify the resulting metabolic products. nih.gov Subsequent research would then be needed to determine which of these metabolites are most suitable for use as biomarkers in various biological matrices.
Pharmacological Profiling in Non-Human Biological Systems (focus on target engagement and mechanistic pathways)
There is a lack of specific pharmacological data regarding the target engagement and mechanistic pathways of this compound in non-human biological systems. The broader class of indazole derivatives exhibits a wide range of biological activities, acting on various molecular targets. nih.gov For example, different indazole-containing molecules have been investigated for their activity as kinase inhibitors, anti-inflammatory agents, and ligands for various receptors. nih.govresearchgate.net
Notably, some indazole-3-carboxamide derivatives have been identified as ligands for serotonin (B10506) receptors, specifically the 5-HT4 receptor. nih.govresearchgate.net These studies highlight the potential for the indazole scaffold to interact with specific receptor systems. However, the substitution pattern on the indazole ring and the position of the carboxamide group are critical determinants of pharmacological activity and target selectivity. nih.gov Therefore, the pharmacological profile of this compound cannot be inferred from the activities of its structural isomers or other substituted indazoles.
To determine the pharmacological profile of this compound, a systematic evaluation in a panel of non-human biological systems would be necessary. This would involve a range of in vitro assays to identify potential molecular targets, such as receptors, enzymes, and ion channels, followed by in vivo studies in animal models to understand its physiological effects and confirm its mechanism of action.
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to enabling in-depth studies of this compound and its derivatives. While general methods for the synthesis of indazoles are established, the specific and efficient synthesis of N1-carboxamide derivatives, particularly with a chloro-substituent at the 6-position, presents opportunities for innovation.
Future research could focus on:
Direct N1-Carboxamidation: Investigating novel reagents and conditions for the direct and regioselective introduction of the carboxamide group at the N1 position of 6-chloroindazole. This could involve exploring alternative acylating agents, catalysts, and reaction conditions to improve yields and minimize the formation of the N2-isomer, which is often a competing product in the alkylation and acylation of indazoles. nih.govdoaj.org
Flow Chemistry Approaches: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This methodology could allow for the rapid optimization of reaction parameters and facilitate the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Enzymatic and Biocatalytic Methods: The use of enzymes or engineered microorganisms for the regioselective acylation of the indazole core could provide a green and highly specific alternative to traditional chemical methods.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct N1-Carboxamidation | Potentially fewer steps, higher overall yield. | Development of highly regioselective catalysts and reagents. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |
| Biocatalysis | High specificity, environmentally friendly. | Identification or engineering of suitable enzymes for N1-acylation. |
Advancements in High-Throughput Screening and Mechanistic Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. nih.gov For this compound, the development and application of advanced HTS and mechanistic profiling assays are crucial to identify and characterize its potential biological targets and mechanisms of action.
Future directions in this area include:
Phenotypic Screening: Employing high-content imaging and other sophisticated phenotypic screening platforms to assess the effects of this compound across a wide range of cell-based models of disease. This can uncover unexpected biological activities and provide clues about its mechanism of action.
Target-Based Screening: As potential targets for indazole derivatives are identified, developing specific and sensitive HTS assays for these targets will be essential. This could include enzymatic assays, receptor binding assays, and protein-protein interaction assays. Recent advancements have led to the development of miniaturized HTS assays that are cost-effective and allow for the screening of a large number of molecules. biorxiv.org
Mechanism of Action (MoA) Studies: Once a "hit" is identified from HTS, comprehensive MoA studies will be necessary. This can involve a suite of techniques including transcriptomics, proteomics, and metabolomics to understand the cellular pathways modulated by this compound. For instance, studies on other indazole derivatives have identified them as inhibitors of enzymes like monoamine oxidase B (MAO-B) and poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov Similar detailed mechanistic investigations would be pertinent for this compound.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of novel analogs of this compound with improved properties. orscience.ru
Key areas for future research include:
Molecular Docking and Dynamics Simulations: Utilizing computational docking to predict the binding modes of this compound with potential protein targets. nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on a library of this compound analogs can help to identify the key structural features that determine biological activity. This information can then be used to guide the design of new compounds with enhanced potency and selectivity.
In Silico ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds before their synthesis. jcchems.com This can help to prioritize the synthesis of candidates with favorable drug-like properties.
The synergy between computational prediction and experimental testing can significantly accelerate the discovery and optimization of bioactive indazole derivatives. rsc.org
Development of this compound as a Research Tool
Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable research tools to probe biological systems.
Future efforts could be directed towards:
Chemical Probes: Synthesizing tagged versions of this compound (e.g., with fluorescent dyes, biotin, or photo-affinity labels) to facilitate the identification of its cellular binding partners through techniques like affinity chromatography and photo-affinity labeling.
Pharmacological Modulators: If this compound is found to have a specific and potent effect on a particular biological target, it could be used as a pharmacological tool to study the function of that target in health and disease. For instance, various substituted indazole derivatives have been designed and evaluated for their activity against a range of biological targets, including kinases and enzymes involved in cancer progression. nih.govnih.gov
Reference Compounds: A well-characterized this compound could serve as a reference compound in the development of new assays and in the validation of new biological targets.
The development of this compound as a research tool would not only advance our understanding of its own biological effects but also contribute to the broader field of chemical biology.
Conclusion
6-Chloroindazole-1-carboxamide represents a significant, albeit underexplored, member of the indazole family. Its structural features suggest a high potential for applications in synthetic chemistry and pharmacological research. While specific data for this compound remains limited in publicly accessible literature, the extensive research on the broader class of indazole derivatives provides a strong foundation for future investigations. Further detailed studies on its synthesis, properties, and biological activities are warranted to fully unlock the potential of this intriguing heterocyclic compound.
Q & A
Q. What are the established synthetic routes for 6-Chloroindazole-1-carboxamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of chlorinated precursors and carboxamide functionalization. Key steps may include:
- Substitution reactions : Using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) to introduce the chloro group .
- Cyclization : Catalytic methods (e.g., palladium catalysts) to form the indazole core .
- Carboxamide formation : Amidation via coupling reagents like EDCI/HOBt .
Optimization of solvent polarity, temperature (often 80–120°C), and catalyst loading is critical for yield and purity.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve structural ambiguities, particularly in polymorphic forms .
- HPLC for purity assessment (>95% is standard for publication-ready compounds) .
Q. What are the primary biological targets or applications of this compound in medicinal chemistry?
- Methodological Answer : The compound is investigated for:
- Enzyme inhibition : Targeting kinases (e.g., JAK2) or proteases via competitive binding assays .
- Anticancer activity : Evaluated through cytotoxicity screens (e.g., MTT assays) against cell lines like HeLa or MCF-7 .
- Receptor binding studies : Radioligand displacement assays to assess affinity for G-protein-coupled receptors .
Advanced Research Questions
Q. How can researchers address low yields or side reactions during the synthesis of this compound?
- Methodological Answer :
- Solvent optimization : Switch from DMF to DMA for better solubility of intermediates .
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cyclization efficiency .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates and adjust reaction parameters dynamically .
- Purification strategies : Employ gradient column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
Q. How should contradictions in reported biological activities (e.g., IC₅₀ values) of this compound be resolved?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., ATP-based luminescence vs. MTT) .
- Structural analogs : Compare activity of derivatives (e.g., 6-fluoro or 6-bromo analogs) to identify substituent-specific effects .
- Computational validation : Perform molecular dynamics simulations to assess binding stability across different protein conformations .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Mutagenesis : Engineer active-site mutations (e.g., Ala scanning) to identify critical binding residues .
- Thermal shift assays : Monitor protein stability changes upon ligand binding to infer interaction strength .
Key Considerations for Experimental Design
- Reproducibility : Document solvent batch numbers and catalyst sources (commercial suppliers may vary in purity) .
- Data validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm compound identity .
- Contradiction analysis : Cross-reference PubChem and ChemIDplus entries for structural or bioactivity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
